molecular formula C20H23N3O2 B2381644 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone CAS No. 2309314-91-6

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone

Cat. No.: B2381644
CAS No.: 2309314-91-6
M. Wt: 337.423
InChI Key: PFDVMYWJRSGIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole group at the 3-position and a chroman-2-yl methanone group at the 8-position. The bicyclic scaffold is common in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(19-9-6-14-4-1-2-5-18(14)25-19)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17,19H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVMYWJRSGIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone , identified by its CAS number 2320222-18-0, is a member of a class of compounds known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on recent research findings.

Structural Overview

The compound features a complex structure comprising an azabicyclo framework and a pyrazole moiety, both of which are known to contribute to various biological interactions. The molecular formula is C18H24N4O2C_{18}H_{24}N_{4}O_{2} with a molecular weight of 328.4 g/mol.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H24N4O2C_{18}H_{24}N_{4}O_{2}
Molecular Weight328.4 g/mol
Core Structure8-Azabicyclo[3.2.1]octane
Functional GroupsPyrazole, Chroman

Biological Activity

Recent studies have highlighted the biological activity of pyrazole derivatives, including the compound . Pyrazoles are recognized for their anti-inflammatory, analgesic, and neuroprotective properties.

Key Findings

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators .
  • Analgesic Properties : The compound has shown promise in pain modulation, potentially acting on pain receptors and pathways similar to those targeted by established analgesics like celecoxib .
  • Neuroprotective Effects : Some studies suggest that compounds with the azabicyclo structure may exhibit neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuronal apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole-containing compounds:

  • Study 1 : A study demonstrated that a related pyrazole compound exhibited significant anti-inflammatory effects in rodent models of arthritis, reducing swelling and pain markers significantly compared to control groups .
  • Study 2 : Another investigation focused on the neuroprotective effects of a similar azabicyclo compound in models of neurodegeneration, showing reduced neuronal loss and improved cognitive function metrics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of prostaglandins involved in inflammation and pain signaling.
  • Modulation of Neurotransmitter Systems : The azabicyclo structure may interact with neurotransmitter systems, enhancing or inhibiting signaling pathways responsible for pain perception and neuroprotection.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Table 1: Key Structural Differences in Azabicyclo[3.2.1]octane Derivatives
Compound Name / ID Substituents at 3-Position Substituents at 8-Position Molecular Weight Biological Target/Activity
Target Compound 1H-Pyrazol-1-yl Chroman-2-yl methanone Not reported Not explicitly stated (inferred)
PF-06700841 2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl (S)-2,2-difluorocyclopropyl methanone 561.6 Dual TYK2/JAK1 inhibitor
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 4-isopropylphenoxy 3,5-Dimethylpyrazole sulfonamide ~500 (estimated) Non-opioid analgesic (inferred)
Izencitinib {7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino Propanenitrile 422.5 Immunomodulatory (JAK/STAT pathway)
NK7-902 2-(ethylamino) 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 561.6 NEK7 kinase degrader (anticancer)

Key Observations :

  • Substituent Diversity: The target compound’s chroman-2-yl methanone group distinguishes it from sulfonamide (e.g., compound 38 ) or difluorocyclopropyl (PF-06700841 ) derivatives. Chroman’s aromatic system may enhance CNS penetration compared to aliphatic substituents.

Key Observations :

  • Synthetic Accessibility: The target compound’s methanone linkage may require ketone-forming reactions (e.g., Friedel-Crafts acylation), contrasting with sulfonamide or amide couplings in analogs .
  • Solubility : Chroman’s hydrophobicity could limit aqueous solubility compared to sulfonamide-containing analogs, necessitating formulation optimization.

Therapeutic Potential and Selectivity

  • Kinase Inhibition: PF-06700841’s dual TYK2/JAK1 inhibition (IC₅₀ < 10 nM ) highlights the azabicyclo scaffold’s versatility. The target compound’s pyrazole and chroman groups may favor selectivity for non-kinase targets (e.g., GPCRs or ion channels).
  • Neuroactive Potential: Chroman derivatives are associated with serotonin receptor modulation. Structural similarity to 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters () suggests possible CNS activity .

Q & A

Q. What are the optimal synthetic routes for ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone, and how can purity be maximized?

The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis .
  • Step 2 : Introduction of the pyrazole moiety using nucleophilic substitution under controlled pH (6.5–7.5) and anhydrous conditions .
  • Step 3 : Coupling the chroman-2-yl methanone group via a Friedel-Crafts acylation or Pd-catalyzed cross-coupling .
    Purity Optimization : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) or recrystallization in ethanol/water mixtures .

Q. How can the stereochemical integrity of the bicyclo[3.2.1]octane system be verified during synthesis?

Employ chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (85:15) to confirm enantiomeric purity . X-ray crystallography is definitive for absolute configuration determination, while NOESY NMR can resolve spatial proximity of protons in the bicyclic framework .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 2D experiments (HSQC, HMBC) to confirm connectivity of the pyrazole, chroman, and bicyclic amine .
  • HRMS : Electrospray ionization (ESI+) to validate molecular formula (e.g., expected [M+H]+^+ at m/z 364.4) .
  • IR Spectroscopy : Detect carbonyl stretching (~1680 cm1^{-1}) and pyrazole C-N vibrations (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with neurotransmitter receptors?

  • Target Selection : Prioritize receptors with known affinity for bicyclic amines (e.g., σ-1, dopamine D2_2) .
  • Assay Design :
    • Radioligand Binding : Use 3H^3H-labeled antagonists (e.g., 3H^3H-haloperidol for σ-1) in competition assays .
    • Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) in HEK293 cells transfected with target receptors .
  • Controls : Include reference agonists/antagonists (e.g., (+)-pentazocine for σ-1) to validate assay sensitivity .

Q. What strategies resolve contradictory data on biological activity across studies (e.g., σ-1 vs. anti-inflammatory activity)?

  • Dose-Response Analysis : Test the compound at 0.1 nM–100 µM to identify off-target effects at higher concentrations .
  • Selectivity Profiling : Screen against panels of 50+ receptors/enzymes (e.g., CEREP or Eurofins panels) .
  • Mechanistic Studies : Use CRISPR-edited cell lines (e.g., σ-1 knockout) to isolate pathways .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for CNS penetration?

  • LogP/D Analysis : Calculate partition coefficients (e.g., LogP ~3.5 via HPLC) to balance blood-brain barrier permeability .
  • Substituent Modifications :
    • Replace chroman with fluorinated aryl groups to enhance lipophilicity .
    • Introduce methyl groups on the pyrazole to reduce P-glycoprotein efflux .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to P-gp transporters .

Q. What analytical methods validate stability under physiological conditions (pH, temperature)?

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (37°C, 24 hrs) and monitor degradation via UPLC-MS .
    • Oxidative Stress : Expose to 3% H2_2O2_2 to assess susceptibility to radical-mediated breakdown .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for bicyclic amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.